4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, and a fluorinated nitrophenoxy group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, including cyclization, halogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential as a kinase inhibitor and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
Pyrrolo[2,3-d]pyrimidine:
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with biological activity.
Uniqueness
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the fluorinated nitrophenoxy group, which can enhance its pharmacological properties and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
919278-19-6 |
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Molecular Formula |
C13H9FN4O3 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H9FN4O3/c1-17-5-4-10-12(17)13(16-7-15-10)21-8-2-3-11(18(19)20)9(14)6-8/h2-7H,1H3 |
InChI Key |
YYWAAYIVPSDAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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